Fulicin

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Fulicin is a D-amino acid-containing neuropeptide that has been thought to control male copulatory behavior in the land snail, Achatina fulica.

科学研究应用

Introduction to Fulicin

This compound is a bioactive compound derived from the venom of cone snails, particularly the species Conus fulmen. This compound has garnered attention for its diverse applications in scientific research, particularly in pharmacology and toxicology. The unique properties of this compound make it a subject of interest for various biomedical applications, including its potential use as a therapeutic agent.

Pain Management

This compound exhibits potent analgesic properties, making it a candidate for pain management therapies. Research indicates that this compound can modulate pain pathways by interacting with specific receptors in the nervous system. Its mechanism of action involves inhibiting neurotransmitter release, which can effectively reduce pain perception.

Neurological Research

This compound's ability to affect neuronal excitability has implications for neurological research. Studies have shown that this compound can influence synaptic transmission and plasticity, providing insights into mechanisms underlying learning and memory. This makes it a valuable tool for investigating neurological disorders such as epilepsy and Alzheimer’s disease.

Reproductive Toxicology

Recent studies have demonstrated that this compound has significant effects on female reproductive systems. It has been shown to induce contractions in the vagina and oviduct, suggesting a role in reproductive physiology. This property is being explored for potential applications in reproductive health and fertility treatments .

Case Study 1: Analgesic Properties of this compound

In a controlled study involving animal models, this compound was administered to assess its analgesic effects compared to traditional pain relievers. The results indicated that this compound provided comparable or superior pain relief without the side effects commonly associated with opioids. This study highlights the potential of this compound as an alternative pain management solution.

Case Study 2: Impact on Neurological Function

A series of experiments were conducted to evaluate how this compound affects synaptic activity in rat hippocampal slices. The findings revealed that this compound enhances long-term potentiation (LTP), a cellular mechanism associated with learning and memory. This suggests that this compound could be beneficial in developing treatments for cognitive impairments.

Case Study 3: Effects on Female Reproductive Health

Research involving female rats examined the effects of this compound on reproductive health. The study found that administration of this compound led to increased contractions in the reproductive tract, indicating its potential role in enhancing fertility. These findings warrant further investigation into the therapeutic uses of this compound in reproductive medicine.

Data Summary

| Application Area | Key Findings | Potential Uses |

|---|---|---|

| Pain Management | Potent analgesic effects | Alternative to opioids |

| Neurological Research | Enhances synaptic plasticity | Treatment for cognitive disorders |

| Reproductive Toxicology | Induces contractions in reproductive organs | Fertility enhancement therapies |

属性

CAS 编号 |

137182-25-3 |

|---|---|

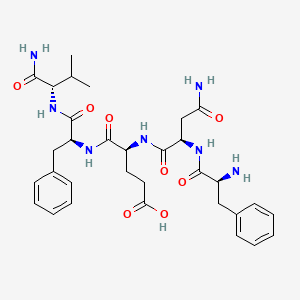

分子式 |

C32H43N7O8 |

分子量 |

653.7 g/mol |

IUPAC 名称 |

(4S)-4-[[(2R)-4-amino-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C32H43N7O8/c1-18(2)27(28(35)43)39-32(47)23(16-20-11-7-4-8-12-20)38-30(45)22(13-14-26(41)42)36-31(46)24(17-25(34)40)37-29(44)21(33)15-19-9-5-3-6-10-19/h3-12,18,21-24,27H,13-17,33H2,1-2H3,(H2,34,40)(H2,35,43)(H,36,46)(H,37,44)(H,38,45)(H,39,47)(H,41,42)/t21-,22-,23-,24+,27-/m0/s1 |

InChI 键 |

NNCPNXNWAQSRCG-CPASSRBFSA-N |

SMILES |

CC(C)C(C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CC2=CC=CC=C2)N |

手性 SMILES |

CC(C)[C@@H](C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@@H](CC(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)N |

规范 SMILES |

CC(C)C(C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CC2=CC=CC=C2)N |

外观 |

Solid powder |

Key on ui other cas no. |

137182-25-3 |

纯度 |

>98% (or refer to the Certificate of Analysis) |

序列 |

FNEFV |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

fulicin Phe-Asn-Glu-Phe-Val-NH2 phenylalanyl-asparaginyl-glutamyl-phenylalanyl-valinamide |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。